Typharin is a complex organic compound with the molecular formula C₁₇H₁₄O₃. Its molecular weight is 266.296 g/mol, calculated as follows:
The molecular weight aligns with mass spectrometry data, typically showing a [M+H]⁺ peak at m/z 267 in positive-ion mode.
Table 1: Atomic Composition and Mass Calculation
| Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 17 | 12.0107 | 204.1819 |
| Hydrogen (H) | 14 | 1.00794 | 14.11116 |
| Oxygen (O) | 3 | 15.9994 | 47.9982 |
| Total | 266.291 |
Typharin’s systematic IUPAC name is 3-(4-hydroxyphenyl)-1-benzofuran-2-one. Key nomenclature features include:
Isomeric possibilities arise from:
Alternative naming includes 4-hydroxyphenylcoumarin lactone, reflecting its lactone functional group.
Table 2: Accepted Nomenclature Variants
| Nomenclature System | Name | Remarks |
|---|---|---|
| IUPAC | 3-(4-hydroxyphenyl)-1-benzofuran-2-one | Primary systematic name |
| Common | 4-Hydroxyphenylcoumarin lactone | Emphasizes lactone structure |
| Semisystematic | p-Hydroxyphenyl-2-benzofuranone | Highlights substituent position |
Typharin’s structure is confirmed through multi-technique spectroscopic characterization:
Infrared (IR) Spectroscopy:
Peaks at 1600 cm⁻¹ and 1510 cm⁻¹ (aromatic C=C stretches) [5].
Digital Identifiers:
InChI=1S/C17H14O3/c18-14-8-6-11(7-9-14)17-10-15-4-2-1-3-13(15)12-5-16(17)19/h1-10,17-18H O=C1OC(C2=CC=C(O)C=C2)C3=CC=CC=C13 [3]. Table 3: Key Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.85 (d, 2H) | Aromatic protons ortho to -OH |
| δ 5.35 (s, 1H) | Lactone methine proton | |
| ¹³C NMR | δ 170.2 | Lactone carbonyl carbon |
| δ 160.1 | Phenolic carbon | |
| IR | 1750 cm⁻¹ | C=O stretch (lactone) |
| 3200–3400 cm⁻¹ | O-H stretch (phenol) |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8